![molecular formula C16H15NO4S2 B2810837 1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797702-92-1](/img/structure/B2810837.png)
1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
The compound “1’-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic molecule that contains a thiophene ring, a piperidine ring, and an isobenzofuran ring . Thiophene is a five-membered aromatic ring with one sulfur atom . Piperidine is a six-membered ring with one nitrogen atom, and isobenzofuran is a fused ring system consisting of a benzene ring and a furan ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The thiophene and isobenzofuran rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which often contributes to the stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the types of atoms present would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial Activities
Spiro compounds, including those related to the chemical structure , have been synthesized and evaluated for their antimicrobial properties. Patel and Patel (2015) synthesized various spiro thiazolinone heterocyclic compounds, demonstrating that the fusion of heterocyclic rings leads to higher antimicrobial activities (Patel & Patel, 2015).
Sigma Receptor Ligands
Compounds with structures similar to the one mentioned have been synthesized and evaluated for their sigma receptor binding properties. Maier and Wünsch (2002) found that certain spiro compounds display high affinity and selectivity for sigma(1) receptors over sigma(2), indicating potential applications in neurological research (Maier & Wünsch, 2002).
Anti-Cancer Activity
Spiro compounds have also been explored for their anti-cancer activities. Al-Said et al. (2011) synthesized novel compounds with a sulfone moiety, demonstrating significant in-vitro anticancer activity against human breast cancer cell lines (Al-Said et al., 2011).
Antimycobacterial Activity
Kumar et al. (2008) synthesized spiro-piperidin-4-ones through an atom economic and stereoselective process, finding compounds with potent in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Kumar et al., 2008).
Sigma-2 Receptor Imaging
A study by Søby et al. (2002) focused on a sigma-ligand, Lu 28-179, indicating its potential as a tool for imaging sigma-2 receptor sites in the brain, which could be valuable for neurological diagnostics (Søby et al., 2002).
Medicinal Chemistry Advances
Ghatpande et al. (2020) highlighted the significance of the spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore in medicinal chemistry, demonstrating progress in synthesizing biologically relevant compounds containing this structural motif (Ghatpande et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix . It plays a critical role in tumor growth and metastatic spread, making it a significant target for cancer therapy .
Mode of Action
The compound interacts with LOX by inhibiting its enzymatic activity . LOX is secreted as a catalytically inactive pro-protein, which is cleaved to an active enzyme by proteases such as procollagen C-proteinase . The compound’s interaction with LOX prevents the cross-linking of collagens and elastin in the extracellular matrix .
Biochemical Pathways
The inhibition of LOX affects the biochemical pathways involved in the formation of the extracellular matrix . This disruption can lead to changes in the tumor microenvironment, affecting tumor growth and metastasis .
Result of Action
The inhibition of LOX by the compound can lead to a decrease in tumor growth and metastatic spread . By preventing the cross-linking of collagens and elastin, the compound disrupts the extracellular matrix, which can inhibit the ability of cancer cells to proliferate and metastasize .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1'-thiophen-2-ylsulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c18-15-12-4-1-2-5-13(12)16(21-15)7-9-17(10-8-16)23(19,20)14-6-3-11-22-14/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXZQYAKNGQTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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